Hypotaurine
Overview
Description
Hypotaurine is a sulfinic acid with the chemical formula C₂H₇NO₂S . It is an intermediate in the biosynthesis of taurine, a compound known for its role in various physiological processes. This compound acts as an endogenous neurotransmitter via action on glycine receptors and possesses antioxidant properties . It is derived from cysteine and homocysteine and is found in various tissues in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypotaurine can be synthesized through the oxidation of cysteine. The process involves the following steps:
Oxidation of Cysteine: Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase.
Decarboxylation: Cysteine sulfinic acid is then decarboxylated by sulfinoalanine decarboxylase to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same biochemical pathways as described above, utilizing enzymatic reactions to ensure high yield and purity. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and enzyme concentrations .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form taurine.
Reaction with Reactive Oxygen Species: this compound reacts with hydroxyl radicals, leading to the formation of bis-aminoethyl-α-disulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and ferrous sulfate are commonly used in the oxidation of this compound.
Enzymatic Catalysts: Enzymes such as cysteine dioxygenase and sulfinoalanine decarboxylase are crucial for the biosynthesis of this compound.
Major Products:
Taurine: The primary product formed from the oxidation of this compound.
Bis-aminoethyl-α-disulfone: Formed during the reaction of this compound with hydroxyl radicals.
Scientific Research Applications
Hypotaurine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of taurine and other sulfur-containing compounds.
Biology: Plays a role in cellular osmoregulation and antioxidant defense mechanisms.
Medicine: Investigated for its potential in promoting longevity and stress tolerance, as well as its role in male reproduction
Industry: Utilized in the preservation of seafood, such as preventing melanosis in shrimp.
Mechanism of Action
Hypotaurine exerts its effects through several mechanisms:
Neurotransmitter Activity: Acts on glycine receptors to modulate neurotransmission.
Antioxidant Properties: Scavenges reactive oxygen species, protecting cells from oxidative damage.
Pathways Involved: Involves the insulin/IGF-1 signaling pathway, reproductive signaling pathway, and mitochondrial function.
Comparison with Similar Compounds
Hypotaurine is closely related to several other compounds:
Cysteine Sulfinic Acid: An intermediate in the biosynthesis of this compound.
Uniqueness of this compound: this compound’s unique role as an intermediate in taurine biosynthesis and its dual function as an antioxidant and neurotransmitter distinguish it from other related compounds .
Biological Activity
Hypotaurine, a derivative of taurine, has garnered attention in recent years due to its multifaceted biological activities. This article explores the compound's antioxidant properties, its role in cancer progression, and its physiological significance in various biological systems.
Chemical Structure and Properties
This compound (2-aminoethanesulfonic acid) is a sulfonic acid that serves as a precursor to taurine. Its structural formula is:
This compound is known for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.
Antioxidant Role
This compound exhibits significant antioxidant properties, particularly in cellular environments prone to oxidative damage. Research shows that this compound can scavenge hydroxyl radicals effectively, competing with other radical scavengers such as DMPO (5,5'-dimethyl-1-pyrroline N-oxide) .
- Hydroxyl Radical Scavenging : this compound reacts with hydroxyl radicals, leading to the formation of taurine and other oxidation products. This reaction is facilitated by its sulfinyl group, which is essential for its radical scavenging activity .
- Cellular Protection : In studies involving rat placental trophoblasts, this compound demonstrated cytoprotective effects against hydrogen peroxide-induced oxidative damage, enhancing the cells' antioxidant capacity .
Role in Cancer Biology
Recent findings indicate that this compound may play a dual role in cancer biology, particularly in gliomas and colorectal cancer (CRC).
Glioma Progression
A pivotal study highlighted that this compound levels correlate with glioma grade. It activates hypoxia signaling pathways by inhibiting prolyl hydroxylase domain-2, leading to increased proliferation and invasion of glioma cells .
Key Findings :
- Increased HIF Stability : this compound treatment extended the half-life of hypoxia-inducible factors (HIF-1α and HIF-2α), promoting tumor growth under low oxygen conditions.
- Enhanced Invasion : In vitro assays showed that this compound significantly increased the invasion capacity of glioma cells .
Colorectal Cancer Dynamics
In CRC models, this compound was found to promote tumor progression while taurine exhibited protective effects against these processes. Specifically:
- Taurine's Role : Taurine counteracted this compound-induced cellular proliferation and metastasis by modulating the ERK/RSK signaling pathway .
- Metabolomic Insights : Analysis revealed elevated this compound levels in CRC tissues, suggesting its involvement as an oncometabolite .
Physiological Significance
This compound is also essential in various physiological contexts:
- Fetal Development : It is concentrated in fetal plasma compared to maternal plasma and plays a role in protecting against oxidative stress during development .
- Liver Function : In acute liver failure models, this compound levels correlate with glutathione status, indicating a protective mechanism against oxidative damage .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-aminoethanesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUBCNYACGLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075380, DTXSID60861856 | |
Record name | 2-Aminoethanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoethane-1-sulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hypotaurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
300-84-5 | |
Record name | Hypotaurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypotaurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoethanesulfinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYPOTAURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L08GE4332 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hypotaurine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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